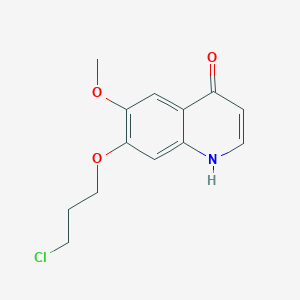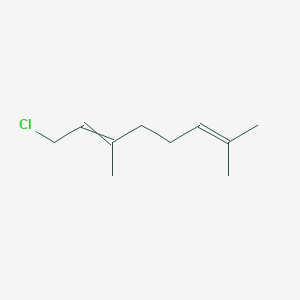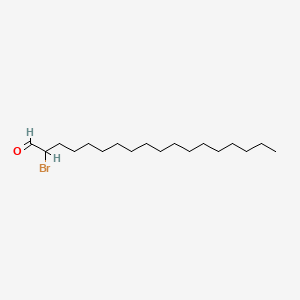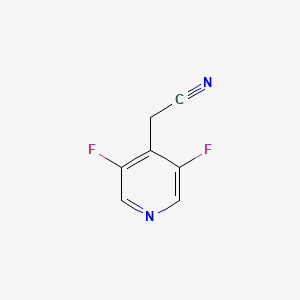![molecular formula C11H11NO2 B8779299 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused pyran and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde can be achieved through a multicomponent reaction involving 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile. This reaction can be carried out using microwave heating or solar thermal energy in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate . The products are obtained in high yields within a short reaction time.
Industrial Production Methods
化学反应分析
Types of Reactions
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
相似化合物的比较
Similar Compounds
Pyrano[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins also contain a pyran ring and are known for their diverse biological properties.
Pyrano[2,3-d]pyrimidine Derivatives: These compounds have a similar structure and are studied for their potential as PARP-1 inhibitors.
Uniqueness
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and materials .
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-11(2)6-5-9-10(14-11)4-3-8(7-13)12-9/h3-7H,1-2H3 |
InChI 键 |
GGFSAWXHXJBMLF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC2=C(O1)C=CC(=N2)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8779216.png)






![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)





